An In-depth Technical Guide on the Synthesis and Characterization of 2-Hydroxyphenylthiourea
An In-depth Technical Guide on the Synthesis and Characterization of 2-Hydroxyphenylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxyphenylthiourea (also known as N-(2-Hydroxyphenyl)thiourea). The document details a common synthetic route, outlines expected characterization data, provides detailed experimental protocols, and visualizes key processes. This information is intended to support researchers in the fields of medicinal chemistry, chemical synthesis, and drug development.
Introduction
2-Hydroxyphenylthiourea is an organic compound featuring a thiourea core substituted with a 2-hydroxyphenyl group. The thiourea functional group is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and antioxidant properties.[1] The presence of the hydroxyl group on the phenyl ring can influence the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which can be critical for biological target interactions. This guide outlines a reliable method for its synthesis and the analytical techniques used for its structural confirmation and characterization.
Synthesis of 2-Hydroxyphenylthiourea
A common and effective method for the synthesis of N-aryl thioureas involves the reaction of the corresponding aniline with a source of isothiocyanic acid (HNCS). In this protocol, 2-aminophenol is reacted with ammonium thiocyanate in the presence of hydrochloric acid. The acid facilitates the in situ generation of isothiocyanic acid, which is then attacked by the nucleophilic amino group of 2-aminophenol.
Reaction Scheme:
The synthesis follows a straightforward sequence of reaction, isolation, and purification.
Caption: Workflow for the synthesis of 2-Hydroxyphenylthiourea.
Materials:
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2-Aminophenol
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Ammonium thiocyanate (NH₄SCN)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol
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Deionized Water
Procedure:
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In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (0.1 mol) and ammonium thiocyanate (0.12 mol).
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Add 100 mL of a 1:1 (v/v) ethanol/water solution to the flask.
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Slowly add concentrated hydrochloric acid (0.1 mol) to the mixture while stirring.
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Heat the reaction mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.
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Collect the crude product by vacuum filtration, washing the solid with cold deionized water.
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Purify the crude product by recrystallization from an aqueous ethanol solution.
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Dry the purified white to off-white crystalline solid in a vacuum oven at 50-60 °C.
Characterization Data
The identity and purity of the synthesized 2-Hydroxyphenylthiourea are confirmed using various analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₈N₂OS |
| Molecular Weight | 168.22 g/mol [2] |
| Appearance | White to cream or brown crystals/powder[2] |
| Melting Point | 160-161 °C[2] |
| Purity (Typical) | >97% (by HPLC) |
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.50 | Singlet | 1H | -OH (Phenolic) |
| ~9.30 | Singlet | 1H | -NH- (Aryl side) |
| ~7.80 | Singlet | 2H | -NH₂ (Thioamide) |
| ~7.10 - 6.80 | Multiplet | 4H | Aromatic C-H |
Note: The chemical shifts of -OH and -NH protons are concentration-dependent and can exchange with D₂O.
| Chemical Shift (δ, ppm) | Assignment |
| ~182.0 | C=S (Thiourea) |
| ~150.0 | C-OH (Aromatic) |
| ~128.0 - 115.0 | Aromatic Carbons |
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | O-H Stretch (Broad) | Phenolic -OH |
| 3300 - 3100 | N-H Stretch | -NH, -NH₂ |
| ~3050 | Aromatic C-H Stretch | Aromatic Ring |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1550 | N-H Bend | Amine/Amide |
| ~1350 | C-N Stretch | Amine |
| ~1250 | C-O Stretch | Phenol |
| ~750 | C=S Stretch | Thiourea |
| m/z Value | Interpretation |
| 168.04 | [M]⁺ (Molecular Ion) |
| 152.04 | [M-NH₂]⁺ |
| 110.05 | [M-CSNH₂]⁺ (loss of thioamide group) |
| 93.03 | [C₆H₅O]⁺ (hydroxyphenyl fragment) |
Detailed Experimental Protocols: Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified 2-Hydroxyphenylthiourea in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use standard pulse programs.
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Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS):
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
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Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.
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Potential Biological Activity: Enzyme Inhibition
Thiourea derivatives are known to act as inhibitors for various enzymes, a mechanism crucial in drug action.[3] They can interfere with an enzyme's active site, preventing the natural substrate from binding and thereby blocking its catalytic activity. This inhibition can be competitive, non-competitive, or irreversible. The ability of the thiourea moiety's nitrogen and sulfur atoms to act as hydrogen bond donors and acceptors makes them well-suited for interacting with amino acid residues in an enzyme's active site.
Caption: Competitive enzyme inhibition by 2-Hydroxyphenylthiourea.
Conclusion
This guide provides a foundational framework for the synthesis and comprehensive characterization of 2-Hydroxyphenylthiourea. The detailed protocols for synthesis and analysis, along with the tabulated physical and predicted spectroscopic data, offer a valuable resource for researchers. The potential for this class of compounds to act as enzyme inhibitors highlights their relevance in medicinal chemistry and warrants further investigation into their specific biological activities.
References
- 1. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines [organic-chemistry.org]
- 3. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
